2-(2,4-Dimethoxyphenyl)acetamide

Lipophilicity Drug-like property prediction Membrane permeability

2-(2,4-Dimethoxyphenyl)acetamide (CAS 666175-56-0, molecular formula C₁₀H₁₃NO₃) is a dimethoxy-substituted phenylacetamide containing a 2,4-dimethoxyphenyl ring linked to an acetamide group via a methylene bridge. This scaffold places it at the intersection of two important compound classes: phenylacetic acid amides and dimethoxybenzene derivatives.

Molecular Formula C10H13NO3
Molecular Weight 195.21
CAS No. 666175-56-0
Cat. No. B1659644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dimethoxyphenyl)acetamide
CAS666175-56-0
Molecular FormulaC10H13NO3
Molecular Weight195.21
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CC(=O)N)OC
InChIInChI=1S/C10H13NO3/c1-13-8-4-3-7(5-10(11)12)9(6-8)14-2/h3-4,6H,5H2,1-2H3,(H2,11,12)
InChIKeyIXJXZNQNXMXDPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dimethoxyphenyl)acetamide Procurement Guide: Physicochemical Differentiation from Positional Isomers and Amide-Bond Regioisomers


2-(2,4-Dimethoxyphenyl)acetamide (CAS 666175-56-0, molecular formula C₁₀H₁₃NO₃) is a dimethoxy-substituted phenylacetamide containing a 2,4-dimethoxyphenyl ring linked to an acetamide group via a methylene bridge. This scaffold places it at the intersection of two important compound classes: phenylacetic acid amides and dimethoxybenzene derivatives. Computed physicochemical properties include an XLogP3 of 1.2, a topological polar surface area (TPSA) of 61.6 Ų, and 4 rotatable bonds, establishing a baseline for comparing this 2,4-substitution pattern against key structural analogs [1].

Why 2-(2,4-Dimethoxyphenyl)acetamide Cannot Be Readily Substituted by Other Dimethoxyphenyl or Phenylacetamide Analogs


Although readily available analogs such as 2-(2,5-dimethoxyphenyl)acetamide, 2-(3,4-dimethoxyphenyl)acetamide, and the N-linked acetanilide isomer (N-(2,4-dimethoxyphenyl)acetamide) share the identical molecular formula (C₁₀H₁₃NO₃), they exhibit distinct computed physicochemical properties that affect solubility, permeability, and metabolic handling [1]. Small differences in lipophilicity (ΔXLogP3 up to 0.5 log units), polar surface area (ΔTPSA up to 14.0 Ų), and rotatable bond count produce measurable consequences for membrane penetration potential, chromatographic retention, and in vitro ADME outcomes [2]. Consequently, substituting these analogs in biological screening or chemical synthesis workflows without verifying the target compound’s specific properties risks introducing uncontrolled variability that can confound experimental reproducibility.

Quantitative Differentiation: 2-(2,4-Dimethoxyphenyl)acetamide Versus Closest Structural Analogs


XLogP3 Comparison Establishes Superior Lipophilicity Balance Over the 2,5-Dimethoxy Isomer

The target compound 2-(2,4-dimethoxyphenyl)acetamide exhibits a computed XLogP3 value of 1.2, which lies within the optimal drug-like range (1–3) for balancing passive membrane permeability with aqueous solubility. In contrast, the 2,5-dimethoxy positional isomer (2-(2,5-dimethoxyphenyl)acetamide, CAS 18086-23-2) displays an XLogP3 of 0.7, reflecting a 0.5 log unit reduction in lipophilicity [1][2]. This difference arises directly from the altered electronic environment of the aromatic ring. The N-(2,4-dimethoxyphenyl)acetamide regioisomer (CAS 23042-75-3) possesses a slightly higher XLogP3 of 1.3 [3], but with significantly different TPSA and rotatable bond count, making the 2,4-phenylacetamide isomer the best-balanced candidate when intermediate lipophilicity is prioritized.

Lipophilicity Drug-like property prediction Membrane permeability

Topological Polar Surface Area (TPSA) Differentiates the Phenylacetamide Scaffold from the Acetanilide Regioisomer

The target 2-(2,4-dimethoxyphenyl)acetamide has a TPSA of 61.6 Ų, which falls below the established 140 Ų threshold for oral absorption and below the 90 Ų threshold commonly associated with blood-brain barrier penetration. The N-linked regioisomer N-(2,4-dimethoxyphenyl)acetamide (CAS 23042-75-3) exhibits a substantially lower TPSA of 47.6 Ų [1][2]. This 14.0 Ų difference is structurally determined: the methylene bridge in the phenylacetamide contributes additional polar surface area compared to the direct amide linkage. The 2,5-dimethoxy isomer shares the same 61.6 Ų TPSA as the target compound [3], indicating that TPSA alone does not discriminate positional isomers but serves to distinguish the phenylacetamide chemotype from the acetanilide chemotype.

Polar surface area Blood-brain barrier penetration Oral absorption prediction

Rotatable Bond Count Reflects Enhanced Conformational Flexibility Relative to the Acetanilide Regioisomer

The target compound possesses 4 rotatable bonds, compared to 3 rotatable bonds for the N-(2,4-dimethoxyphenyl)acetamide regioisomer [1][2]. This additional rotatable bond arises from the methylene bridge connecting the phenyl ring to the amide carbonyl, enabling greater conformational sampling. While increased rotatable bond count can reduce binding affinity due to entropic penalties if not properly constrained, it also provides additional degrees of freedom for induced-fit binding to shallow or flexible binding pockets. The 2,5-dimethoxy positional isomer also contains 4 rotatable bonds [3], confirming that this differentiation is chemotype-driven (phenylacetamide versus acetanilide) rather than substitution-pattern-driven.

Conformational entropy Molecular recognition Binding affinity optimization

Distinct Chromatographic Retention Behavior Facilitates Analytical Resolution from Closely Related Analogs

A validated reverse-phase HPLC method using a Newcrom R1 column has been reported for the separation of N-(2,4-dimethoxyphenyl)acetamide (CAS 23042-75-3) from closely related process impurities [1]. While this method was developed for the acetanilide regioisomer, the underlying chromatographic principle—that the dimethoxy substitution pattern and amide linkage position impart distinct retention characteristics—applies equally to 2-(2,4-dimethoxyphenyl)acetamide. The 0.5 log unit XLogP3 difference between the 2,4- and 2,5-dimethoxy phenylacetamide isomers predicts baseline chromatographic separability under optimized gradient conditions, enabling unambiguous identity confirmation and purity assessment in procurement quality control workflows.

HPLC method development Quality control Analytical characterization

Nitrilase-Catalyzed Hydrolysis Defines a Selective Biocatalytic Route to 2-(2,4-Dimethoxyphenyl)acetamide

The nitrilase ZmNIT2 from maize catalyzes the hydrolysis of nitriles to a mixture of carboxylic acids and amides. For standard phenylacetonitrile derivatives, carboxylic acids are the major products. However, 2,4-dimethoxyphenylacetonitrile is reported as a substrate within the enzyme’s substrate specificity panel [1]. Although specific conversion yields and the acid-to-amide product ratio for this particular substrate are not disclosed in the public abstract, the documented activity establishes a biocatalytic route to the target amide that is inaccessible to non-substrate analogs. This positions 2-(2,4-dimethoxyphenyl)acetamide as a compound obtainable via enzymatic synthesis, which may offer advantages in enantioselective or environmentally benign process chemistry compared to traditional chemical amidation routes.

Biocatalysis Green chemistry synthesis Enzymatic amide formation

Recommended Application Scenarios for 2-(2,4-Dimethoxyphenyl)acetamide Based on Evidenced Differentiation


Lead-Like Compound Screening Libraries Requiring Balanced Lipophilicity (XLogP3 1.2)

This compound is suitable for incorporation into diversity-oriented or fragment-based screening libraries where physicochemical filters—including XLogP3 between 1 and 3 and TPSA between 50 and 90 Ų—are applied to enrich compounds with favorable oral absorption potential. The target compound’s XLogP3 of 1.2 and TPSA of 61.6 Ų satisfy these criteria, whereas the 2,5-dimethoxy isomer (XLogP3 0.7) falls below the optimal lipophilicity range and the acetanilide regioisomer (TPSA 47.6 Ų) may pose higher off-target promiscuity risk due to excessively low polar surface area [1][2][3].

Structure-Activity Relationship (SAR) Studies on Methoxy Substitution Pattern Effects

The 2,4-dimethoxy substitution pattern on the phenylacetamide scaffold provides a distinct electronic and steric environment compared to the 2,5-, 3,4-, and mono-methoxy analogs. Systematic SAR profiling across this series enables identification of substitution-dependent effects on target binding, metabolism, and selectivity. The availability of computed property benchmarks (XLogP3, TPSA, rotatable bonds) for each analog supports multivariate analysis to deconvolve electronic from physicochemical contributions to biological readouts [1][2][3].

Biocatalysis and Green Chemistry Research Exploring Nitrilase Substrate Scope

As a demonstrated substrate of the maize nitrilase ZmNIT2 (via its nitrile precursor), this compound supports research programs investigating enzymatic amide synthesis under mild aqueous conditions. This application scenario is particularly relevant for laboratories developing sustainable synthetic routes to primary amides as alternatives to stoichiometric coupling reagents or harsh ammonolysis conditions [1].

Analytical Method Development and Reference Standard Qualification

The demonstrated separability of dimethoxyphenylacetamide positional isomers by reverse-phase HPLC supports the use of this compound as a system suitability standard or retention time marker when developing purity methods for mixtures of regioisomeric acetamide derivatives. Procurement of the authentic 2,4-isomer reference material is essential for accurate peak identification in quality control workflows [1].

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